Cas no 1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid)
5-Chloro-2-formamidopent-4-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-formamidopent-4-enoicacid
- 5-Chloro-2-formamidopent-4-enoic acid
- EN300-1300198
- 1704433-45-3
-
- Inchi: 1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+
- InChI Key: ZXEUEYTWXQAXRC-HNQUOIGGSA-N
- SMILES: Cl/C=C/CC(C(=O)O)NC=O
Computed Properties
- Exact Mass: 177.0192708g/mol
- Monoisotopic Mass: 177.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.4Ų
5-Chloro-2-formamidopent-4-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300198-1.0g |
5-chloro-2-formamidopent-4-enoic acid |
1704433-45-3 | 1g |
$0.0 | 2023-06-06 |
5-Chloro-2-formamidopent-4-enoic acid Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Chloro-2-formamidopent-4-enoic acid
Introduction to 5-Chloro-2-formamidopent-4-enoic acid (CAS No. 1704433-45-3)
5-Chloro-2-formamidopent-4-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1704433-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a chlorinated pentenoic acid core with an amidine functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 5-Chloro-2-formamidopent-4-enoic acid consists of a five-carbon chain with a double bond at the fourth carbon, a chlorine substituent at the fifth carbon, and an amide group attached to the second carbon. This configuration imparts distinct reactivity patterns, making it a versatile building block for medicinal chemists and synthetic organic chemists. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse functionalization strategies, enabling the construction of complex scaffolds for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-Chloro-2-formamidopent-4-enoic acid and its derivatives. Researchers have been particularly intrigued by its ability to serve as a precursor for the development of novel therapeutic agents. The compound's structural features suggest potential applications in inhibiting key enzymes involved in inflammatory pathways, making it a promising candidate for further investigation.
One of the most compelling aspects of 5-Chloro-2-formamidopent-4-enoic acid is its role in the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities. By incorporating this compound into cyclic frameworks, scientists can generate molecules with enhanced binding affinity to target proteins. For instance, studies have demonstrated that derivatives of 5-Chloro-2-formamidopent-4-enoic acid can be used to develop inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation.
The chemical reactivity of 5-Chloro-2-formamidopent-4-enoic acid also makes it an attractive candidate for use in fragment-based drug design. This approach involves identifying small molecular fragments that bind to target proteins and then optimizing these fragments into lead compounds. The ability to modify various functional groups on 5-Chloro-2-formamidopent-4-enoic acid allows researchers to fine-tune its interactions with biological targets, thereby facilitating the development of more effective drugs.
Recent advancements in computational chemistry have further enhanced the utility of 5-Chloro-2-formamidopent-4-enoic acid as a drug discovery tool. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided the design of novel derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, virtual screening techniques have been employed to identify potential candidates for further experimental validation.
The synthesis of 5-Chloro-2-formamidopent-4-enoic acid itself presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently. For example, catalytic asymmetric reactions have been explored as a means to introduce chirality into the molecule, which is crucial for many biologically active compounds.
In conclusion, 5-Chloro-2-formamidopent-4-enoic acid (CAS No. 1704433-45-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)